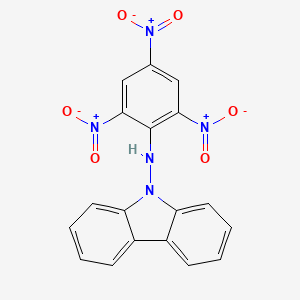
N-(2,4,6-trinitrophenyl)carbazol-9-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4,6-trinitrophenyl)carbazol-9-amine: is a chemical compound with the molecular formula C₁₈H₁₁N₅O₆ and a molecular weight of 393.31 g/mol . This compound is known for its complex structure, which includes multiple aromatic rings and nitro groups. It is also referred to by other names such as 9-amino-N-picrylcarbazole and N-carbazyl-pikrylamin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4,6-trinitrophenyl)carbazol-9-amine typically involves the nitration of carbazole derivatives. The process generally includes the following steps:
Nitration of Carbazole: Carbazole is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 2, 4, and 6 positions of the phenyl ring.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2,4,6-trinitrophenyl)carbazol-9-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like chlorine (Cl₂) or bromine (Br₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(2,4,6-trinitrophenyl)carbazol-9-amine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2,4,6-trinitrophenyl)carbazol-9-amine involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways.
Pathways Involved: It can modulate oxidative stress pathways, influence cell signaling mechanisms, and affect gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dinitrophenyl)carbazol-9-amine
- N-(2,4,6-trinitrophenyl)aniline
- N-(2,4,6-trinitrophenyl)phenylhydrazine
Uniqueness
N-(2,4,6-trinitrophenyl)carbazol-9-amine is unique due to its specific arrangement of nitro groups and the presence of the carbazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
21046-05-9 |
|---|---|
Molecular Formula |
C18H11N5O6 |
Molecular Weight |
393.3 g/mol |
IUPAC Name |
N-(2,4,6-trinitrophenyl)carbazol-9-amine |
InChI |
InChI=1S/C18H11N5O6/c24-21(25)11-9-16(22(26)27)18(17(10-11)23(28)29)19-20-14-7-3-1-5-12(14)13-6-2-4-8-15(13)20/h1-10,19H |
InChI Key |
FRLJBDXFYGRMJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2NC4=C(C=C(C=C4[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















